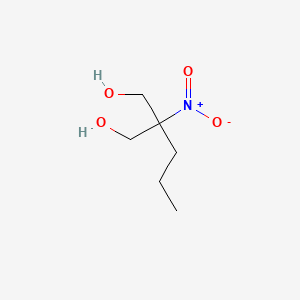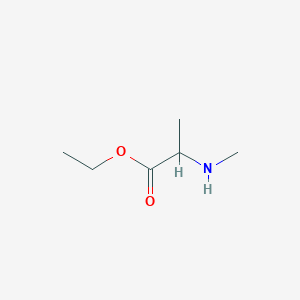
6-mercapto-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-mercapto-2H-1,4-benzoxazin-3(4H)-one (MBOA) is a natural compound found in several plant species, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their diverse biological activities. MBOA has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. 6-mercapto-2H-1,4-benzoxazin-3(4H)-one has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 6-mercapto-2H-1,4-benzoxazin-3(4H)-one also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been shown to reduce oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-mercapto-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its diverse biological activities. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a useful compound for investigating various biological processes. However, one of the limitations of using 6-mercapto-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one. One area of research is the development of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the potential cognitive-enhancing effects of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one and its potential therapeutic applications.
Scientific Research Applications
6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function. 6-mercapto-2H-1,4-benzoxazin-3(4H)-one has been used in several scientific studies to investigate its potential therapeutic applications.
properties
IUPAC Name |
6-sulfanyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-8-4-11-7-2-1-5(12)3-6(7)9-8/h1-3,12H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLHASRVPHEHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585452 | |
| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-mercapto-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
56077-77-1 | |
| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


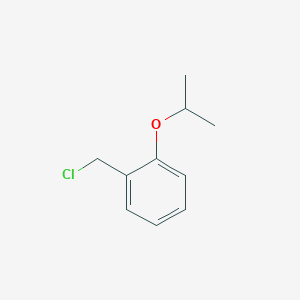
![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)
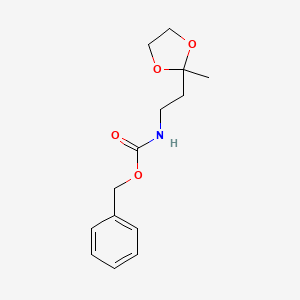
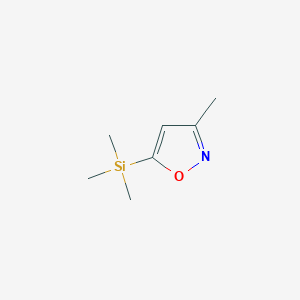
![2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3370846.png)


phosphanium perchlorate](/img/structure/B3370866.png)
![Acetamide, N-[3-(octyloxy)phenyl]-](/img/structure/B3370880.png)

